molecular formula C6H18N6O4S B081960 Arcaine sulfate CAS No. 14923-17-2

Arcaine sulfate

Cat. No. B081960
CAS RN: 14923-17-2
M. Wt: 270.31 g/mol
InChI Key: RWTGFMPOODRXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific studies directly detailing the synthesis of arcaine sulfate were not identified, the synthesis of complex molecules often involves multicomponent union tactics such as anion relay chemistry (ARC). This method has been utilized in constructing architecturally complex products by efficiently coupling simple building blocks with precise stereochemical control (Smith & Wuest, 2008).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through vibrational spectral analysis using FT-IR, Raman, and Surface Enhanced Raman Scattering (SERS) spectra. These analyses suggest protonation of the imino groups of the arcaine molecule at the expense of the proton from H2SO4. The molecule is adsorbed to the silver surface through the uncharged amino group and oxygen sites of the sulfate groups, indicating that the molecule is adsorbed perpendicular to the silver surface (Eapen, Joe, & Aruldhas, 1997).

Chemical Reactions and Properties

Arcaine exhibits inhibitory effects on nitric oxide synthase (NOS) in the rat brain, indicating its potential for investigating the chemical nature of NOS and the functional relationship between NOS and N-methyl-D-aspartate (NMDA) receptors (Kabuto et al., 1995). Additionally, arcaine has been found to block NMDA receptor responses through an open channel mechanism, suggesting its role in modulating the function of NMDA receptors (Donevan, Jones, & Rogawski, 1992).

Physical Properties Analysis

The study of this compound's physical properties mainly revolves around its interactions with metal ions and NMDA receptors, where it serves as a competitive antagonist at the polyamine site. Its effect on [3H]N-(1-[thienyl] cyclohexyl)piperidine binding suggests a shared spermidine-magnesium binding site, highlighting its competitive inhibition properties (Sacaan & Johnson, 1990).

Chemical Properties Analysis

Arcaine's chemical interactions include its role as a competitive antagonist at the polyamine site on the NMDA receptor, affecting NMDA-induced responses. This interaction not only sheds light on arcaine's inhibitory mechanisms but also its potential application in exploring the structural relationships between various receptors and their ligands (Reynolds, 1990).

Scientific Research Applications

  • Vibrational Spectral Analysis : Arcaine sulfate's vibrational spectral analysis using FT-IR, Raman, and SERS spectra reveals that the molecule is adsorbed to the silver surface through uncharged amino group and oxygen sites of the sulfate groups, suggesting specific molecular interactions and structural properties (Eapen, Joe, & Aruldhas, 1997).

  • NMDA Receptor Interaction : Arcaine is noted for its interaction with NMDA receptors. It blocks NMDA receptor responses by an open channel mechanism, affecting neurotransmission and potentially influencing neural processes related to memory and learning (Donevan, Jones, & Rogawski, 1992).

  • Cardiovascular Effects : Research indicates that arcaine can influence cardiovascular changes induced by NMDA in the periaqueductal gray area of anesthetized rats, highlighting its potential impact on autonomic and cardiovascular regulation (Maione et al., 1994).

  • Memory and Learning : Arcaine has been found to make recall state-dependent in rats, affecting memory performance in various tasks. This implies its potential application in studying memory mechanisms and neuropharmacological interventions (Ceretta et al., 2008).

  • Nitric Oxide Synthase Inhibition : It inhibits nitric oxide synthase activity in the rat brain, suggesting a role in modulating nitric oxide production, which is significant in various neural processes (Kabuto et al., 1995).

  • Learning and Memory Modulation : Arcaine, as an antagonist of the NMDA receptor polyamine binding site, affects learning and memory modulation in the amygdala, indicating its role in cognitive processes (Rubin et al., 2001).

properties

IUPAC Name

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTGFMPOODRXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14923-17-2, 544-05-8 (Parent)
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14923-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80872308
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36587-93-6, 14923-17-2
Record name Guanidine, N,N′′′-1,4-butanediylbis-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36587-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Tetramethylenediguanidine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diguanidinobutane sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-tetramethylenediguanidine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arcaine sulfate
Reactant of Route 2
Arcaine sulfate
Reactant of Route 3
Reactant of Route 3
Arcaine sulfate
Reactant of Route 4
Reactant of Route 4
Arcaine sulfate
Reactant of Route 5
Arcaine sulfate
Reactant of Route 6
Arcaine sulfate

Q & A

Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?

A2: this compound, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that this compound preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of this compound on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.